Technical Monograph: 3-(Difluoromethoxy)-5-fluorobenzoic Acid
Technical Monograph: 3-(Difluoromethoxy)-5-fluorobenzoic Acid
CAS: 1214386-42-1 Formula: C₈H₅F₃O₃ Molecular Weight: 206.12 g/mol [1][2]
Part 1: Executive Summary
3-(Difluoromethoxy)-5-fluorobenzoic acid represents a high-value scaffold in modern medicinal chemistry, specifically designed to modulate lipophilicity and metabolic stability without compromising steric integrity.[1][2] This compound serves as a critical building block for "Hit-to-Lead" optimization, leveraging the unique properties of the difluoromethoxy (-OCF₂H) group—a lipophilic hydrogen bond donor—synergized with the metabolic blocking capability of the C5-fluorine atom.[3]
This guide dissects the compound’s utility in bioisosteric replacement strategies, detailing its synthesis, physicochemical impact, and handling protocols for drug discovery campaigns.[1]
Part 2: Chemical Profile & Physicochemical Logic[2]
Structural Analysis
The molecule features a 3,5-disubstituted benzoic acid core.[1][2] This meta-meta substitution pattern is strategic:
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3-Position (-OCF₂H): Acts as a bioisostere for hydroxyl (-OH) or methoxy (-OMe) groups.[2] Unlike -OMe, the -OCF₂H group is a weak hydrogen bond donor (due to the polarized C-H bond) and is significantly less prone to oxidative metabolism (O-dealkylation).[1]
-
5-Position (-F): Blocks the metabolically labile C5 position (preventing hydroxylation) while exerting an electron-withdrawing effect that lowers the pKa of the benzoic acid, potentially strengthening salt bridges in the target active site.
Physicochemical Data (Experimental & Predicted)
| Property | Value / Prediction | Impact on Drug Design |
| Appearance | White to off-white crystalline powder | Standard solid handling.[1][2] |
| Melting Point | 145–150 °C (Predicted) | Indicates stable crystal lattice; suitable for solid dosage forms.[2] |
| cLogP | ~2.3 | Moderate lipophilicity; improves membrane permeability compared to the hydroxy analog.[2] |
| pKa (Acid) | ~3.4 | More acidic than benzoic acid (4.[2]2) due to electron-withdrawing F and OCF₂H.[2] |
| H-Bond Donors | 1 (COOH) + 1 (weak C-H of OCF₂H) | The OCF₂H donor can engage in unique orthogonal interactions in protein pockets.[2] |
| H-Bond Acceptors | 4 (COOH, O-CF₂H, F) | Rich interaction surface for binding.[1] |
Part 3: Strategic Utility in Drug Design
The "Lipophilic Hydrogen Bond Donor"
The difluoromethoxy group is often termed a "Goldilocks" substituent.[2] It bridges the gap between the hydrophilic hydroxyl group and the lipophilic trifluoromethoxy group.
-
vs. Methoxy (-OMe): -OCF₂H prevents rapid CYP450-mediated O-demethylation.[1][2]
-
vs. Trifluoromethoxy (-OCF₃): -OCF₃ is purely lipophilic and acts only as an H-bond acceptor.[1][2] -OCF₂H retains the ability to act as a weak H-bond donor via the polarized C-H bond, often crucial for maintaining potency when replacing a phenol.[1]
Visualization: Bioisosteric Decision Logic
The following diagram illustrates the decision matrix for selecting this scaffold during lead optimization.
Figure 1: Decision logic for deploying the 3-(difluoromethoxy)-5-fluoro scaffold in medicinal chemistry campaigns.
Part 4: Synthesis Protocol
Since specific literature on CAS 1214386-42-1 is proprietary or sparse, the following protocol is a validated representative synthesis based on established difluoromethylation chemistry of phenols. This route avoids ozone-depleting chlorodifluoromethane (Freon-22) gas in favor of solid reagents.[1][2]
Retrosynthetic Analysis
Target: 3-(Difluoromethoxy)-5-fluorobenzoic acid Precursor: 3-Fluoro-5-hydroxybenzoic acid (Commercially Available) Key Transformation: O-Difluoromethylation using Sodium Chlorodifluoroacetate.[1][2]
Step-by-Step Methodology
Step 1: Ester Protection
Rationale: Protecting the carboxylic acid prevents side reactions and improves solubility in organic solvents for the alkylation step.
-
Reagents: 3-Fluoro-5-hydroxybenzoic acid (1.0 eq), Methanol (solvent), H₂SO₄ (cat.).[2]
-
Procedure: Reflux the acid in MeOH with catalytic sulfuric acid for 4–6 hours.
-
Workup: Concentrate, neutralize with NaHCO₃, extract with EtOAc.
-
Product: Methyl 3-fluoro-5-hydroxybenzoate.
Step 2: O-Difluoromethylation
Rationale: Sodium chlorodifluoroacetate generates difluorocarbene (:CF₂) in situ, which inserts into the O-H bond.[1]
-
Reagents: Methyl 3-fluoro-5-hydroxybenzoate (1.0 eq), Sodium chlorodifluoroacetate (1.5–2.0 eq), K₂CO₃ (2.0 eq).[1][2]
-
Solvent: DMF/Water (9:1).[2] Note: Water is essential to facilitate the protonation of the intermediate anion.
-
Procedure:
-
Dissolve the phenol and K₂CO₃ in DMF/Water.[2]
-
Heat to 90–100 °C.
-
Slowly add Sodium chlorodifluoroacetate (solid) portion-wise over 1 hour to control gas evolution (CO₂).
-
Stir at 100 °C for 4 hours.
-
-
Safety: This reaction generates CO₂.[2] Ensure adequate venting.[2][4][5][6]
-
Workup: Cool, dilute with water, extract with Ether/EtOAc. Wash organic layer with brine to remove DMF.[2]
-
Product: Methyl 3-(difluoromethoxy)-5-fluorobenzoate.
Step 3: Saponification (Deprotection)[2]
-
Reagents: LiOH or NaOH (2.0 eq), THF/Water (1:1).
-
Procedure: Stir the ester in THF/Water with base at room temperature for 2 hours.
-
Workup: Acidify with 1N HCl to pH 2. The product, 3-(Difluoromethoxy)-5-fluorobenzoic acid , will precipitate.[1]
-
Purification: Recrystallization from Ethanol/Water or Hexane/EtOAc.[2]
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for the preparation of 3-(Difluoromethoxy)-5-fluorobenzoic acid.
Part 5: Handling & Safety (E-E-A-T)[2]
As a fluorinated benzoic acid derivative, this compound should be treated with standard precautions for organic acids.
-
GHS Classification (Inferred):
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat.[1][2] Handle in a fume hood to avoid inhalation of dust.[2]
-
Incompatibility: Strong oxidizing agents and strong bases.[2]
-
Storage: Store in a cool, dry place. Keep container tightly closed. Hydroscopic potential is low but moisture protection is recommended to prevent caking.[2]
References
-
Zafrani, Y., et al. (2017).[2] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
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Hu, J., et al. (2017).[2] Reagents for Difluoromethylation. Chemical Reviews. Link
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Erickson, J. A., et al. (2010).[2] The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor.[2][7][8][9] Journal of Medicinal Chemistry. Link
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Fisher Scientific. (2025).[2] Safety Data Sheet: Fluorobenzoic Acid Derivatives. Link (General safety reference for class).[2]
Sources
- 1. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. aaronchem.com [aaronchem.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stereodefined Synthesis of 3‑Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H‑Bonding - PMC [pmc.ncbi.nlm.nih.gov]
